molecular formula C8H13N3O2 B3085272 Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-YL)acetate CAS No. 1152950-66-7

Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-YL)acetate

Cat. No.: B3085272
CAS No.: 1152950-66-7
M. Wt: 183.21 g/mol
InChI Key: JHWNEZOBMSOUIX-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-YL)acetate is a pyrazole derivative known for its diverse pharmacological properties Pyrazole compounds are characterized by a five-membered ring structure containing two nitrogen atoms

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-YL)acetate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-YL)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-YL)acetate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-YL)acetate.

    Methyl 2-(3,5-dimethyl-1H-pyrazol-1-YL)acetate: Lacks the amino group, resulting in different chemical properties.

    4-(3,5-Dimethyl-1H-pyrazol-1-yl)methyl-4-methyl-2-phenyl-4,5-dihydrooxazole: A structurally related compound with different pharmacological activities.

Uniqueness

This compound is unique due to the presence of both amino and ester functional groups, which confer distinct reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development .

Biological Activity

Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-YL)acetate is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes both amino and ester functional groups, contributing to its pharmacological potential.

Overview of Biological Activities

The biological activities associated with this compound include:

  • Anticancer Activity : Exhibiting potential as an anticancer agent, particularly against various cancer cell lines.
  • Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes that are crucial in various biological pathways.
  • Antimicrobial Properties : Potential applications in combating microbial infections.

The precise mechanism of action of this compound is not fully elucidated; however, it is believed to interact with cellular targets that modulate biochemical pathways. The compound's dual functional groups may facilitate interactions with proteins involved in cancer progression and microbial resistance.

Anticancer Activity

A significant area of research focuses on the anticancer properties of pyrazole derivatives. This compound has shown promise in inhibiting the growth of various cancer cell lines, including:

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)10.0Induces apoptosis and enhances caspase activity
HepG2 (Liver)8.90Significant antiproliferative effects
A549 (Lung)12.0Moderate inhibition of growth

Case Studies

  • Breast Cancer Study : In a study involving MDA-MB-231 cells, treatment with this compound resulted in morphological changes indicative of apoptosis at concentrations as low as 1.0 µM. The compound also increased caspase-3 activity significantly at higher concentrations (10.0 µM), confirming its potential as an apoptosis-inducing agent .
  • In Vivo Studies : Preliminary in vivo studies have indicated that pyrazole derivatives can inhibit tumor growth in animal models, suggesting that this compound may possess similar properties.

Enzyme Inhibition

Research has indicated that compounds similar to this compound can act as inhibitors for various enzymes involved in cancer metabolism and progression. For example:

Enzyme Target Inhibition Type Reference
PARP-1Competitive InhibitionHigher potency than Olaparib
Microtubule AssemblyDestabilizationSignificant at 20 µM

Properties

IUPAC Name

methyl 2-(4-amino-3,5-dimethylpyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-5-8(9)6(2)11(10-5)4-7(12)13-3/h4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWNEZOBMSOUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)OC)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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